
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate is a chemical compound with the molecular formula C16H20N2O. It is a member of the carboximidate family, which are organic compounds that can be thought of as esters formed between an imidic acid and an alcohol . This compound is known for its unique structure, which includes a cyanocyclohexyl group attached to a benzenecarboximidate moiety.
Métodos De Preparación
The synthesis of ethyl N-(1-cyanocyclohexyl)benzenecarboximidate typically involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols . The general mechanism involves the formation of imidates as their hydrochloride salts, also known as Pinner salts. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to give esters and by an analogous process react with amines to form amidines.
Addition Reactions: As a good electrophile, it undergoes a range of addition reactions, with aliphatic imidates generally reacting faster than aromatic imidates.
Chapman Rearrangement: This is the thermal conversion of aryl N-arylbenzimidates to the corresponding amides via intramolecular migration of an aryl group from oxygen to nitrogen.
Common reagents and conditions used in these reactions include acids for catalysis, alcohols for the Pinner reaction, and heat for the Chapman rearrangement. The major products formed from these reactions include esters, amidines, and amides.
Aplicaciones Científicas De Investigación
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl N-(1-cyanocyclohexyl)benzenecarboximidate exerts its effects involves its role as an electrophile in chemical reactions. It interacts with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as hydrolysis, addition reactions, and rearrangements.
Comparación Con Compuestos Similares
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate can be compared with other similar compounds, such as:
Ethyl benzenecarboximidate: This compound has a similar structure but lacks the cyanocyclohexyl group.
Benzenecarboximidic acid, ethyl ester: Another similar compound with a simpler structure.
The uniqueness of this compound lies in its cyanocyclohexyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Propiedades
Número CAS |
62722-90-1 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
ethyl N-(1-cyanocyclohexyl)benzenecarboximidate |
InChI |
InChI=1S/C16H20N2O/c1-2-19-15(14-9-5-3-6-10-14)18-16(13-17)11-7-4-8-12-16/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
Clave InChI |
UIAGZXDSYHXPPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NC1(CCCCC1)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



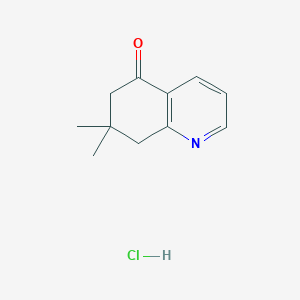

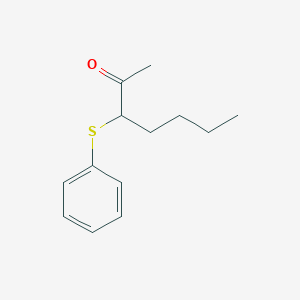
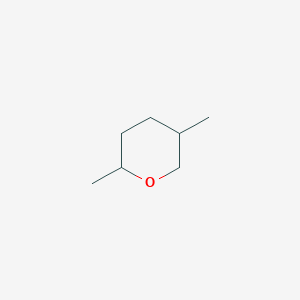
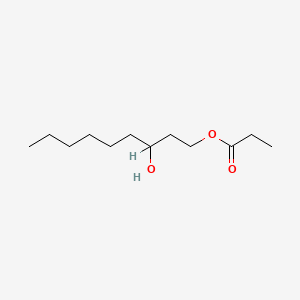
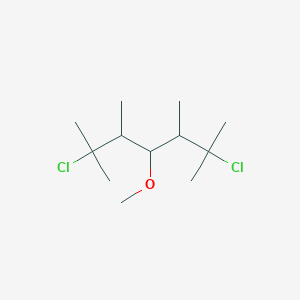
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
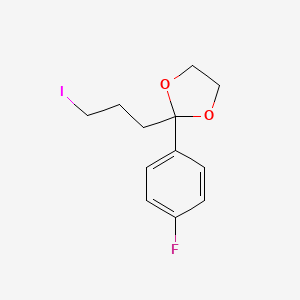
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

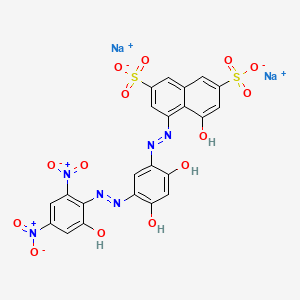
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

